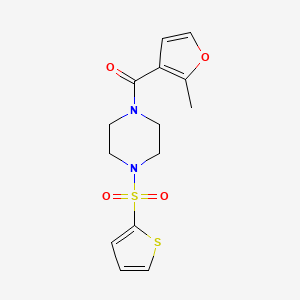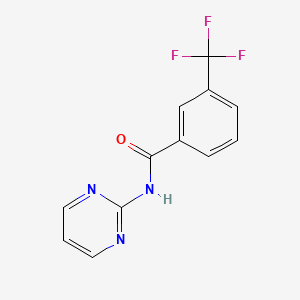![molecular formula C15H21BrN2O3 B4184392 2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4184392.png)
2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide
Descripción general
Descripción
2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide involves its interaction with various molecular targets in the body, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body, including the modulation of gene expression, inhibition of cell growth and proliferation, and reduction of inflammation. This compound has also been found to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its diverse pharmacological properties, which make it a useful tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several potential future directions for research on 2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide, including the development of novel therapeutic agents based on its structure, the identification of new molecular targets for this compound, and the investigation of its potential applications in other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Aplicaciones Científicas De Investigación
2-(2-bromophenoxy)-N-[3-(4-morpholinyl)propyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta peptides.
Propiedades
IUPAC Name |
2-(2-bromophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c16-13-4-1-2-5-14(13)21-12-15(19)17-6-3-7-18-8-10-20-11-9-18/h1-2,4-5H,3,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHHWUVXSWXYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-[(3-chlorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4184313.png)
![methyl [3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]carbamate](/img/structure/B4184332.png)
![6-bromo-3-chloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184336.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4184348.png)
![2-{[(5-methyl-3-thienyl)carbonyl]amino}-N-(4-nitrophenyl)-3-thiophenecarboxamide](/img/structure/B4184351.png)

![4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4184367.png)
![5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4184374.png)
![1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4184380.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
